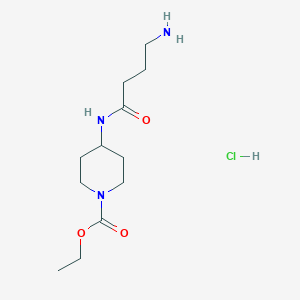
3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine
Vue d'ensemble
Description
3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine is a chemical compound with the molecular formula C8H7ClN4 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole, the core structure of 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine, was first synthesized from glyoxal and ammonia . Recent advances in the synthesis of imidazole derivatives involve regiocontrolled synthesis, which focuses on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine can be analyzed using density functional theory (DFT/B3LYP) methods and TZVP basis sets . This allows for the calculation of molecular geometry, vibrational frequencies, and absorption spectra .Chemical Reactions Analysis
Imidazole derivatives, such as 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine, are known for their broad range of chemical and biological properties . They are key components to functional molecules used in a variety of everyday applications .Applications De Recherche Scientifique
Enzyme Inhibition Studies
Research involving derivatives of 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine has shown potential in the field of enzyme inhibition. A study highlighted the synthesis of novel pyrazolylpyridazine amines, with some compounds exhibiting moderate in vitro inhibition of yeast α-glucosidase. One specific derivative demonstrated potent inhibition with an IC50 value of 19.27±0.005µM. Molecular docking further elucidated the structure-activity relationships of these compounds (Chaudhry et al., 2017).
Surface Protection and Corrosion Inhibition
Another application area is surface protection and corrosion inhibition. A study explored the potential of 6-substituted 3-chloropyridazine derivatives, including a close analog of 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine, for protecting mild steel in hydrochloric acid solution. These compounds acted as mixed-type inhibitors, inhibiting both oxidative and reductive reactions in the corrosion process, and forming a protective film on the steel surface. Theoretical studies corroborated the experimental findings (Olasunkanmi et al., 2018).
Central and Mitochondrial Benzodiazepine Receptor Interaction
The interaction of similar compounds with central and mitochondrial benzodiazepine receptors has been studied. These compounds, including imidazo[1,2-b]pyridazines, showed selectivity for mitochondrial receptors, with one compound exhibiting significant selectivity in displacing diazepam from peripheral-type receptors (Barlin et al., 1997).
Anticancer Agent Synthesis
In the field of anticancer research, compounds related to 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine have been synthesized as potential anticancer agents. The focus has been on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are mitotic inhibitors with significant antitumor activity in animal models (Temple et al., 1987).
Nucleoside Analogue Synthesis
N4-substituted imidazo[4,5-d]pyridazine nucleosides have been synthesized for antitumor studies and as potential inhibitors of purine-metabolizing enzymes. These nucleosides showed resistance to human purine nucleoside phosphorylase and weak inhibition of adenosine transport into human erythrocytes (Bussolari et al., 1993).
Propriétés
IUPAC Name |
3-chloro-6-(4,5-dimethylimidazol-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-7(2)14(5-11-6)9-4-3-8(10)12-13-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBIDCXRYXNUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NN=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)

![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)

![(3-Methylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1453995.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1453996.png)
![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)
![4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453998.png)


![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)

